
N''-cyclohexylguanidine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-cyclohexylguanidine; sulfuric acid is a compound formed by the combination of N’‘-cyclohexylguanidine and sulfuric acid. This compound is known for its unique chemical properties and applications in various scientific fields. N’'-cyclohexylguanidine is an organic compound with the molecular formula C7H17N3, while sulfuric acid is a highly corrosive mineral acid with the molecular formula H2SO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-cyclohexylguanidine; sulfuric acid typically involves the reaction of N’'-cyclohexylguanidine with sulfuric acid under controlled conditions. The reaction is exothermic and requires careful handling due to the corrosive nature of sulfuric acid. The general reaction can be represented as follows:
C7H17N3+H2SO4→C7H17N3⋅H2SO4
Industrial Production Methods
In industrial settings, the production of N’'-cyclohexylguanidine; sulfuric acid involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The final product is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
N’'-cyclohexylguanidine; sulfuric acid undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with bases to form salts and water.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Neutralization: Reacts with bases such as sodium hydroxide under aqueous conditions to form salts.
Substitution: Nucleophiles such as halides can react with the guanidine group under mild conditions.
Oxidation/Reduction: Strong oxidizing or reducing agents can be used, but these reactions require careful control of conditions.
Major Products
Salts: Formed from neutralization reactions.
Substituted Compounds: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Products: Depending on the specific redox reaction conditions.
Scientific Research Applications
N’'-cyclohexylguanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’'-cyclohexylguanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The sulfuric acid component can enhance the compound’s reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctylguanidine; sulfuric acid: Similar structure but with a cyclooctyl group instead of a cyclohexyl group.
N-ethylguanidine; sulfuric acid: Contains an ethyl group instead of a cyclohexyl group.
N-methylguanidine; sulfuric acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
N’'-cyclohexylguanidine; sulfuric acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The cyclohexyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
14948-93-7 |
|---|---|
Molecular Formula |
C7H17N3O4S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


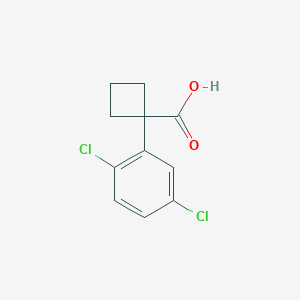
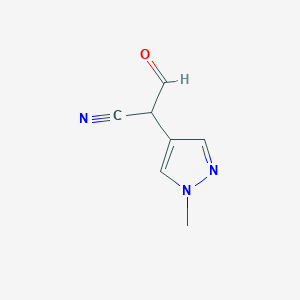

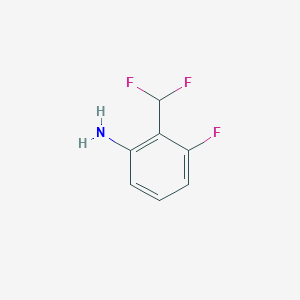
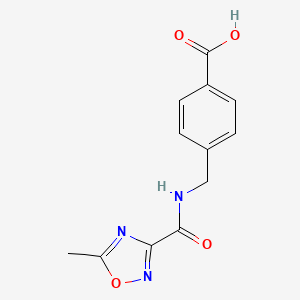
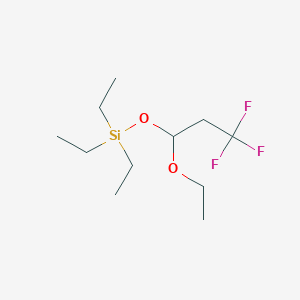
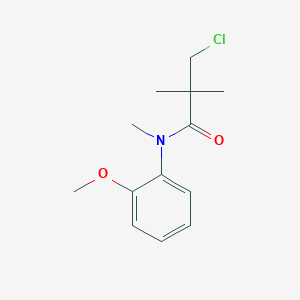
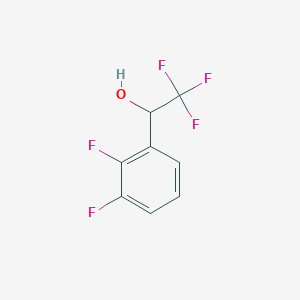
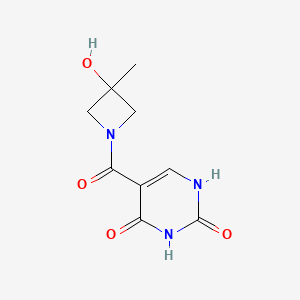
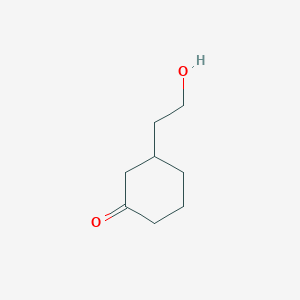
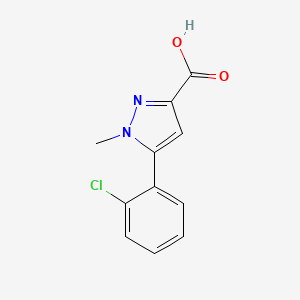
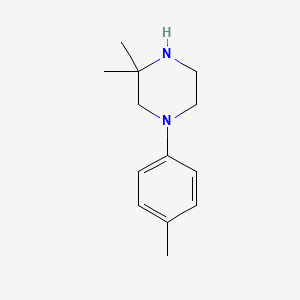
![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)
![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
